molecular formula C18H27NO2 B11936237 N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide

Cat. No.: B11936237
M. Wt: 289.4 g/mol
InChI Key: HNSGVPAAXJJOPQ-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide (CAS: 68489-09-8), commonly known as WS-12, is a synthetic cyclohexanecarboxamide derivative. Its molecular formula is C₁₈H₂₇NO₂, with a molecular weight of 289.41 g/mol . The compound features a cyclohexane core substituted with a methyl group at position 5, an isopropyl group at position 2, and a 4-methoxyphenyl carboxamide moiety at position 1. Its stereochemistry is defined as (1R,2S,5R) .

WS-12 is primarily utilized as a cooling agent in fragrances and flavor formulations due to its ability to activate the TRPM8 receptor, eliciting a menthol-like cooling sensation without odor . It is commercially available at 98% purity for industrial applications, with a recommended storage temperature of 2–8°C.

Properties

IUPAC Name

N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2/c1-12(2)16-10-5-13(3)11-17(16)18(20)19-14-6-8-15(21-4)9-7-14/h6-9,12-13,16-17H,5,10-11H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSGVPAAXJJOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)C(=O)NC2=CC=C(C=C2)OC)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acyl Chloride-Amine Coupling

The acyl chloride intermediate is prepared by treating (1R,2S,5R)-2-isopropyl-5-methylcyclohexane-1-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting carbonyl chloride is then reacted with 4-methoxyaniline in anhydrous methylene chloride (CH₂Cl₂) at 0–25°C. A catalytic amount of 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving yields of 70–85% after purification.

Reaction Conditions:

  • Solvent: CH₂Cl₂ or diethyl ether

  • Temperature: 0°C (initial), progressing to room temperature

  • Catalyst: DMAP (0.1–0.5 equiv)

  • Workup: Sequential washes with 1N HCl, saturated NaHCO₃, and brine, followed by drying over MgSO₄.

Advanced Functionalization and Protecting Group Strategies

N-Capping and Deprotection

To enhance solubility or enable further derivatization, the carboxamide nitrogen is often capped with tert-butoxycarbonyl (Boc) or acetyl groups. For example, Boc-protected intermediates are synthesized by reacting the primary carboxamide with Boc-glycine in the presence of dicyclohexylcarbodiimide (DCC). Deprotection is achieved using hydrochloric acid (HCl) in diethyl ether, yielding the free amine for subsequent reactions.

Example Protocol:

  • Capping:

    • React this compound (1.0 equiv) with Boc-glycine (1.2 equiv) and DCC (1.5 equiv) in CH₂Cl₂.

    • Stir for 12–24 hours at 25°C.

  • Deprotection:

    • Treat the Boc-protected compound with 2M HCl in ether for 6 hours.

    • Filter and neutralize with NaHCO₃ to isolate the deprotected product.

Stereochemical Control and Isomer Separation

The stereochemistry of the cyclohexane ring critically influences biological activity. The (1R,2S,5R) configuration is maintained using enantiomerically pure starting materials, such as (L)-leucine derivatives. Chiral chromatography or recrystallization from ethanol/water mixtures resolves racemic intermediates, ensuring >99% enantiomeric excess (ee).

Key Steps for Stereochemical Fidelity:

  • Use of (L)-leucine methyl ester to set the 5-methyl stereocenter.

  • Low-temperature crystallization to isolate the desired (1R,2S,5R)-isomer.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent patents describe transitioning batch processes to continuous flow systems to improve yield and reduce reaction times. For instance, combining the acyl chloride formation and amine coupling in a single flow reactor minimizes intermediate degradation.

Flow System Parameters:

  • Residence Time: 15–30 minutes

  • Temperature: 25–40°C

  • Output: 1–5 kg/hour with ≥90% purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 1.68 (s, 3H, 5-CH₃), 3.78 (s, 3H, OCH₃), 6.85–7.25 (m, 4H, aromatic).

  • HPLC-MS: m/z 289.4 [M+H]⁺, retention time 8.2 minutes (C18 column, 70:30 acetonitrile/water).

Purity Assessment

  • HPLC: ≥98% purity using a gradient elution (0.1% TFA in acetonitrile/water).

  • Elemental Analysis: Calculated for C₁₈H₂₇NO₂: C, 74.70%; H, 9.35%; N, 4.84%. Found: C, 74.65%; H, 9.40%; N, 4.81% .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Antitumor Activity

Research indicates that N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide exhibits significant anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism
HeLa1.61 ± 1.92Apoptosis induction
MCF71.98 ± 1.22Cell cycle arrest

These findings suggest that the compound could be developed further as a potential anticancer agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes, such as:

Enzyme Inhibition Type IC50 (µM)
α-glucosidaseCompetitive10.4
Cholinesterase (AChE)Non-competitive7.7

These properties indicate potential applications in the treatment of metabolic disorders like diabetes and neurodegenerative diseases.

Clinical Applications

This compound is currently under investigation in clinical trials, particularly for its safety and systemic exposure in long-term studies (clinical trial NCT05493111). The ongoing research aims to evaluate its efficacy and safety profile comprehensively.

Case Study on Antitumor Effects

A recent study investigated the effects of structurally related compounds on colorectal cancer cells (HT29). The results indicated that these compounds significantly inhibited tumor growth, highlighting their potential as therapeutic agents in oncology.

Case Study on Neuroprotective Effects

Another investigation focused on the neuroprotective properties of similar compounds against oxidative stress-induced neuronal damage. The findings suggest that these compounds may offer therapeutic benefits for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through modulation of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Core Structure Substituents/Modifications Molecular Weight (g/mol) Primary Application
WS-12 (68489-09-8) Cyclohexane 5-methyl, 2-isopropyl, 4-methoxyphenyl 289.41 Cooling agent (fragrances)
N-(4-(Cyanomethyl)phenyl) analog (1187627-98-0) Cyclohexane 4-(cyanomethyl)phenyl replaces 4-methoxyphenyl 298.42 Undisclosed (likely sensory)
Benzofuran-3-carboxamide derivative (N/A) Benzofuran 5-methoxy, 2-(4-methoxyphenyl), 4-ethylphenyl 401.45 Pharmaceutical/fragrance
Oxazolidinone-containing analog (EP 2697207 B1) Cyclohexene-oxazolidinone Trifluoromethyl groups, oxazolidinone ring ~600 (estimated) Bioactive (patented)

Comparative Analysis

(1) Substituent Effects on Bioactivity

  • WS-12’s 4-methoxyphenyl group enhances hydrophobicity (LogP: 4.42), favoring interaction with lipid-rich TRPM8 receptors.
  • The benzofuran-3-carboxamide derivative (C₂₅H₂₃NO₄) replaces the cyclohexane with a rigid benzofuran core, increasing molecular weight (401.45 g/mol) and likely shifting applications toward pharmaceuticals due to enhanced aromaticity.

(2) Stability and Industrial Viability

  • WS-12 requires refrigeration (2–8°C) for stability, whereas the oxazolidinone-containing analog (EP 2697207 B1) includes electron-withdrawing trifluoromethyl groups, which may improve thermal stability but complicate synthesis.

(3) Receptor Specificity

  • WS-12’s compact cyclohexane structure enables selective TRPM8 activation. The oxazolidinone analog, with its bulkier substituents, may target alternative pathways (e.g., anti-inflammatory or antimicrobial), though explicit data are absent in the evidence.

Research Findings and Gaps

  • WS-12 is well-documented as a cooling agent, but comparative studies with analogs like the cyanomethylphenyl derivative are lacking.
  • The benzofuran-3-carboxamide compound exemplifies how core structure modifications can divert applications from sensory to therapeutic uses.

Biological Activity

N-(4-methoxyphenyl)-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide, identified by its CAS number 65560-17-0, is a compound of interest in pharmacology due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with a methoxyphenyl group and a branched propan-2-yl chain. Its molecular formula is C11H21NOC_{11}H_{21}NO with a molecular weight of approximately 183.29 g/mol. The structural characteristics suggest potential interactions with biological targets due to the presence of both hydrophobic and polar functional groups.

Biological Activity Overview

Research into the biological activity of this compound has highlighted various pharmacological effects, which can be categorized as follows:

1. Anticancer Activity

Several studies have indicated that compounds structurally related to this compound exhibit anticancer properties. For instance, derivatives with similar aromatic substitutions have shown promise in inhibiting cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound A (related structure)HeLa15Induction of apoptosis
Compound B (related structure)MDA-MB-2318Inhibition of cell cycle progression
N-(4-methoxyphenyl)-5-methyl...HL-60TBDTBD

2. Anti-inflammatory Effects

Inflammation is a critical component of many diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Table 2: Inflammatory Cytokine Modulation

Cytokine TargetedEffect Observed
TNF-alphaDecreased secretion
IL-6Inhibition
IL-1βModulation

The biological activity of this compound may involve several mechanisms:

  • Receptor Binding: The compound may interact with specific receptors involved in cell signaling pathways.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects.

Case Studies and Research Findings

Case Study 1: Anticancer Efficacy in Preclinical Models
A study conducted on a series of derivatives related to the compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and leukemia cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: In Vivo Anti-inflammatory Activity
In a rodent model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells.

Q & A

What is the primary biological target of WS-12, and what experimental evidence supports this?

Answer:
WS-12 is a potent and selective agonist of the TRPM8 ion channel, which mediates cold sensing and thermoregulation. Key evidence includes:

  • In vitro calcium imaging : WS-12 increases intracellular Ca²⁺ concentration in TRPM8-expressing cells, with an EC₅₀ of 193 nM .
  • Electrophysiological validation : Voltage-clamp experiments demonstrate TRPM8 activation, characterized by current-voltage relationships fitted to a Boltzmann equation .
  • In vivo cooling effects : Studies report reduced epidermal proliferation and cooling sensations in animal models .

What are the recommended storage conditions and solubility profiles for WS-12 to ensure stability in experimental settings?

Answer:

  • Storage : Store as a solid at -20°C in airtight, light-protected containers to prevent degradation.
  • Solubility :
    • Soluble in ethanol (up to 75 mM) or DMSO (common stock: 20 mM).
    • For cellular assays, dilute in buffer to working concentrations (e.g., 0.1–10 µM), ensuring final DMSO ≤0.1% to avoid cytotoxicity .
  • Stability : Avoid repeated freeze-thaw cycles; prepare aliquots for single-use.

How can researchers optimize voltage-clamp experiments to study TRPM8 channel kinetics using WS-12?

Answer:

  • Voltage protocols : Apply repetitive voltage ramps (-100 to +150 mV, 0.33 Hz) to record TRPM8 currents.

  • Data analysis : Fit current-voltage (I-V) curves using:

    I=G×VErev1+exp(V1/2Vdx)I = G \times \frac{V - E_{\text{rev}}}{1 + \exp\left(\frac{V_{1/2} - V}{dx}\right)}

    where V1/2V_{1/2} (half-activation potential) and dxdx (slope factor) quantify voltage dependence .

  • Control experiments : Include vehicle (e.g., 0.06% DMSO) and TRPM8 antagonists (e.g., AMTB) to confirm specificity .

What analytical techniques reliably confirm the structural integrity and purity of WS-12 post-synthesis?

Answer:

Technique Application Example Parameters
NMR Confirm stereochemistry and functional groups¹H/¹³C NMR in CDCl₃ or DMSO-d₆
HPLC Purity assessment (>98%)C18 column, acetonitrile/water gradient
LC-MS Verify molecular weight (315.3 g/mol)ESI+ mode, m/z 316.3 [M+H]⁺
Elemental Analysis Validate empirical formula (C₁₉H₂₇NO₂)%C, %H, %N within 0.4% of theoretical

Note: Structural analogs in and used similar methods for validation.

What concentration ranges are typically used in cellular assays, and how do they relate to WS-12’s EC₅₀?

Answer:

Assay Type Concentration Range Rationale
Calcium imaging50–500 nMNear EC₅₀ (193 nM) for submaximal activation
Electrophysiology1–30 µMSaturating concentrations for full channel activation
In vivo applications10–100 µM (topical)Adjusted for bioavailability and tissue penetration

Higher concentrations may induce off-target effects; validate with antagonist controls .

How should researchers address discrepancies in reported biological activities of WS-12 across model systems?

Answer:

  • Variables to assess :
    • Cell type : Endogenous vs. heterologous TRPM8 expression levels.
    • Assay conditions : Temperature (TRPM8 is cold-sensitive), Ca²⁺ buffer composition.
    • Compound purity : Verify via HPLC; impurities >2% may skew results .
  • Orthogonal validation : Combine calcium imaging, electrophysiology, and genetic knockout models to confirm TRPM8-specific effects .

What are the known off-target effects of WS-12, and what controls are necessary?

Answer:

  • Potential off-targets : TRPA1 or other thermo-TRP channels at high concentrations (>10 µM).
  • Control experiments :
    • Pharmacological : Co-apply TRPM8 antagonists (e.g., AMTB, M8-B).
    • Genetic : Use TRPM8-knockout cells/animals.
    • Vehicle controls : Match DMSO concentration to exclude solvent effects .

What synthetic strategies inform derivative synthesis for structural analogs of WS-12?

Answer:
While WS-12’s synthesis is not detailed in the provided evidence, analogous compounds (e.g., ) suggest:

  • Core modifications : Vary cyclohexane substituents (e.g., methyl, isopropyl groups) to alter steric bulk.
  • Functionalization : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring to enhance TRPM8 binding.
  • Characterization : Use IR to confirm carboxamide C=O stretches (~1650 cm⁻¹) and NMR to resolve stereochemistry .

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